1-methyl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-methyl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at position 1, a pyrrolidin-1-ylmethyl group at position 3, and a carboxylic acid group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the condensation of a 1,3-diketone with hydrazine derivatives, followed by functional group modifications to introduce the pyrrolidin-1-ylmethyl and carboxylic acid groups .
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperature, solvent selection, and the use of catalysts to facilitate the cyclization and subsequent functionalization steps .
Chemical Reactions Analysis
Types of Reactions: 1-methyl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
1-methyl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 1-methyl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or material properties .
Comparison with Similar Compounds
3-Methyl-1-phenyl-1H-pyrazol-5-ol: A pyrazole derivative with different substituents, used in various chemical reactions.
1-Methyl-3-trifluoromethyl-4-pyrazole carboxylic acid: Another pyrazole derivative with distinct functional groups, used in pesticide synthesis.
Uniqueness: 1-methyl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrrolidin-1-ylmethyl group enhances its potential interactions with biological targets, making it a valuable compound for drug discovery and material science .
Properties
IUPAC Name |
1-methyl-3-(pyrrolidin-1-ylmethyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-12-6-8(10(14)15)9(11-12)7-13-4-2-3-5-13/h6H,2-5,7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFQHPQGLONPLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CN2CCCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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